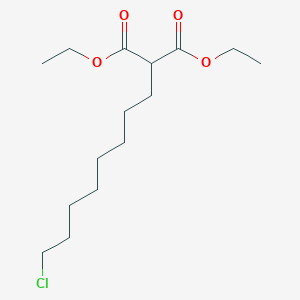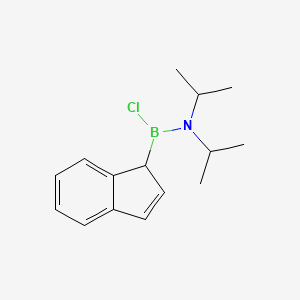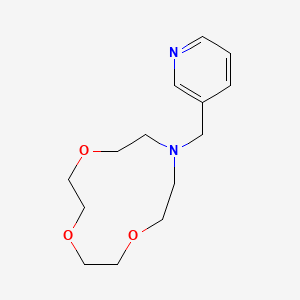
1,4,7-Trioxa-10-azacyclododecane, 10-(3-pyridinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7-Trioxa-10-azacyclododecane, 10-(3-pyridinylmethyl)- is a heterocyclic compound that features a unique structure with three oxygen atoms and one nitrogen atom within a twelve-membered ring. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Trioxa-10-azacyclododecane, 10-(3-pyridinylmethyl)- typically involves the reaction of an isocyanate with a diol in the presence of a base. This reaction forms the twelve-membered ring structure with the incorporation of the pyridinylmethyl group. The reaction conditions often require a controlled temperature and inert atmosphere to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7-Trioxa-10-azacyclododecane, 10-(3-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
1,4,7-Trioxa-10-azacyclododecane, 10-(3-pyridinylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of metal ion transport and binding in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of chemical sensors and catalysts.
Wirkmechanismus
The mechanism of action of 1,4,7-Trioxa-10-azacyclododecane, 10-(3-pyridinylmethyl)- involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the ring structure act as coordination sites, allowing the compound to bind selectively to specific metal ions. This binding can influence various molecular pathways and processes, making it useful in applications such as catalysis and metal ion transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7-Trioxa-10-azacyclododecane: Similar structure but without the pyridinylmethyl group.
1,4,10-Trioxa-7,13-diazacyclopentadecane: Contains additional nitrogen atoms in the ring structure.
4,7,10-Trioxa-1,13-tridecanediamine: Features a different arrangement of oxygen and nitrogen atoms.
Uniqueness
1,4,7-Trioxa-10-azacyclododecane, 10-(3-pyridinylmethyl)- is unique due to the presence of the pyridinylmethyl group, which enhances its ability to form specific and stable complexes with metal ions. This makes it particularly valuable in applications requiring selective metal ion binding and transport .
Eigenschaften
CAS-Nummer |
876017-61-7 |
|---|---|
Molekularformel |
C14H22N2O3 |
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
10-(pyridin-3-ylmethyl)-1,4,7-trioxa-10-azacyclododecane |
InChI |
InChI=1S/C14H22N2O3/c1-2-14(12-15-3-1)13-16-4-6-17-8-10-19-11-9-18-7-5-16/h1-3,12H,4-11,13H2 |
InChI-Schlüssel |
BXAUEMLBILFWSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCOCCN1CC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


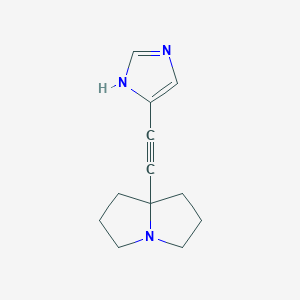
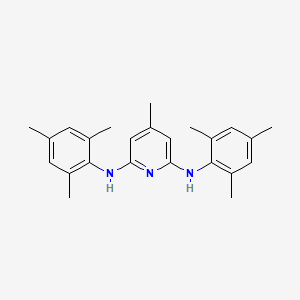
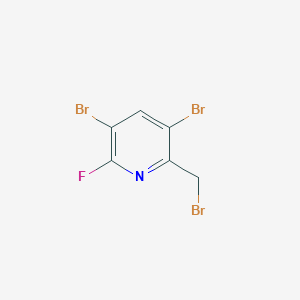

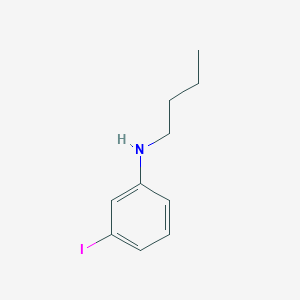
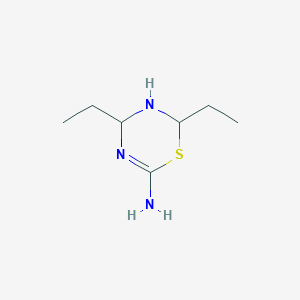
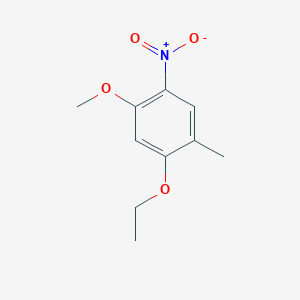
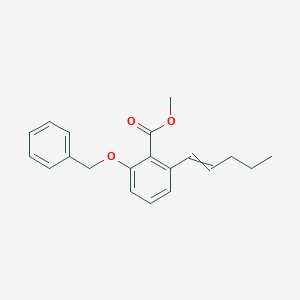
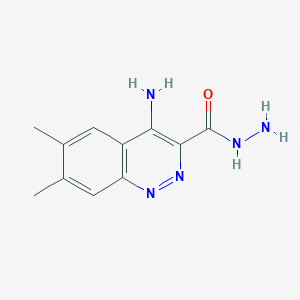
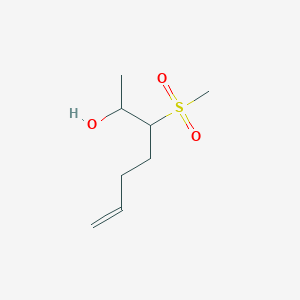
![1-[3-(Methoxymethoxy)phenyl]methanamine](/img/structure/B12589823.png)
![2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid](/img/structure/B12589827.png)
